N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
CAS No.: 921562-37-0
VCID: VC7341189
Molecular Formula: C21H21F3N2O3
Molecular Weight: 406.405
* For research use only. Not for human or veterinary use.

Description |
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic molecule featuring a benzoxazepine core linked to a trifluoromethylbenzamide moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, due to its unique combination of functional groups. Synthesis and Chemical ReactionsThe synthesis of such compounds typically involves multi-step organic reactions. These processes often include the formation of the benzoxazepine ring and subsequent attachment of the benzamide moiety. Industrial settings optimize these reactions for yield and efficiency, sometimes utilizing continuous flow chemistry to minimize by-products. Biological Activity and Potential ApplicationsWhile specific data on N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is limited, compounds with similar structures are explored for their potential biological activities. For instance, benzoxazepines are known for their applications in medicinal chemistry, particularly in drug development targeting various diseases. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and LC–MS would be crucial for structural confirmation, while in vitro and in vivo studies could elucidate its potential therapeutic applications . Data Table: Comparison of Related Compounds |
---|---|
CAS No. | 921562-37-0 |
Product Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Molecular Formula | C21H21F3N2O3 |
Molecular Weight | 406.405 |
IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-13(11-17(16)29-12-20(2,3)19(26)28)25-18(27)14-7-5-6-8-15(14)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) |
Standard InChIKey | DJZXQIDXDYKNED-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C |
Solubility | not available |
PubChem Compound | 41753771 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume